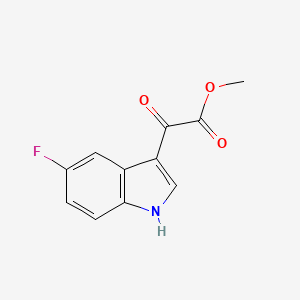

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

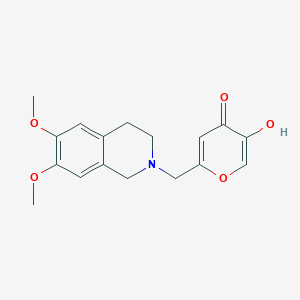

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime (3-NPBOM) is an organic compound with a wide range of applications in scientific research. It is a nitro compound, which is a derivative of benzenecarbaldehyde, and is also known as 3-nitrobenzenesulfonaldehyde O-methyloxime. 3-NPBOM is used in various fields of scientific research, including biochemistry, physiology, and pharmacology. It is also used as a reagent for the synthesis of other compounds.

科学的研究の応用

Reactivity and Synthetic Applications

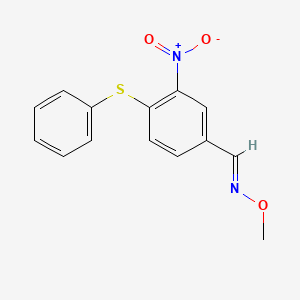

- 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime is an integral precursor in the synthesis of nitro(phenylsulfonyl) derivatives of ring-fused aromatic compounds, like naphthalene, phenanthrene, and benzothiophene. These compounds, known for their complex substitution patterns, are difficult to achieve by conventional methods. The compound is revealed to be an excellent precursor following a ring-opening/ring-forming protocol, starting from the initial opening of the compound with specific reagents, proceeding through a thermal electrocyclic rearrangement and concluding with an irreversible, concerted syn beta-elimination to aromatize the newly formed cyclohexadienic ring (Bianchi et al., 2003).

Interaction with Nucleophiles

- The compound also shows potential in interactions with nucleophiles. Its active heterocyclic sulfonitroalkene structure enables it to engage in various chemical pathways, including addition, vinyl substitution, or salt formation. The direction and effectiveness of these processes are influenced by the nature of substituents in the sulfolene ring, the nature of reagents, and the reaction conditions. This versatility in reaction pathways showcases the compound's significance in synthetic chemistry (Lapshina et al., 2012).

Role in Molecular Electronic Devices

- Interestingly, a molecule containing a structure similar to 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime was used in the active self-assembled monolayer of a molecular electronic device. The device demonstrated notable electronic properties such as negative differential resistance and a significant on-off peak-to-valley ratio, indicating the potential of such compounds in the development of advanced electronic materials (Chen et al., 1999).

特性

IUPAC Name |

(E)-N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPXQVPBNXEHNN-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796732.png)

![Ethyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796736.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2796737.png)

![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2796741.png)

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2796743.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2796745.png)